molecular formula C6H10O3 B1379474 5-Methyloxolane-3-carboxylic acid CAS No. 1797225-93-4

5-Methyloxolane-3-carboxylic acid

Cat. No.: B1379474
CAS No.: 1797225-93-4
M. Wt: 130.14 g/mol
InChI Key: KXWUMIANQIGMCR-UHFFFAOYSA-N
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Description

5-Methyloxolane-3-carboxylic acid is a chemical compound with the molecular formula C6H10O3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with an oxygen atom, a methyl group, and a carboxylic acid group .


Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo a variety of reactions. They can be converted into esters, acid chlorides, and acid anhydrides under certain conditions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 130.14 g/mol . It is a liquid at room temperature .

Scientific Research Applications

Chemical Synthesis and Selective Esterification

5-Methyloxolane-3-carboxylic acid, and its derivatives, have shown significant utility in the field of chemical synthesis, particularly in selective esterification processes. Wang et al. (2012) demonstrated the remarkable effects of Oxyma and its derivatives on selective esterifications of primary alcohols. They found that a wide range of carboxylic acids could be esterified with primary alcohols in a water-containing solvent, highlighting the potential of this compound derivatives in facilitating efficient and selective esterification reactions under mild conditions (Wang, Aleiwi, Wang, & Kurosu, 2012).

Biosynthesis and Stereochemical Investigations

In the realm of biosynthesis, the stereochemical assignments and the role of specific enzymes in the ring stereoinversion process from L-proline were elucidated through the study of carbapenem biosynthesis. This research provided valuable insights into the stereochemical configurations of naturally occurring carbapenem beta-lactam antibiotics and their biosynthetic pathways, underscoring the significance of this compound in understanding natural antibiotic synthesis (Stapon, Li, & Townsend, 2003).

Antifungal and Antibacterial Activities

Research into novel amide derivatives of 1,3-dioxolane, a related compound, has revealed potential antifungal and antibacterial applications. These derivatives exhibited significant antimicrobial activities against various strains of bacteria and fungi, showcasing the broader applicability of this compound derivatives in developing new antimicrobial agents (Begum et al., 2019).

Lead Detoxification

In the field of medicinal chemistry, derivatives of this compound have been investigated for their lead detoxification properties. Xu et al. (2011) synthesized novel 5-(1-carbonyl-L-amino-acid)-2,2-dimethyl-[1,3]dithiolane-4-carboxylic acids that showed efficacy in decreasing lead levels in mice without affecting essential metals like Fe, Cu, Zn, and Ca. This research highlights the potential therapeutic applications of this compound derivatives in treating heavy metal toxicity (Xu et al., 2011).

Polymerization and Material Science

The ring-opening polymerization of 5-methyl-1,3-dioxolane-2,4-dione (lactic O-carboxylic anhydride, LacOCA) using organometallic complexes highlighted the utility of this compound derivatives in the synthesis of poly(lactic acid). This research provides insights into the development of biodegradable polymers, emphasizing the importance of this compound derivatives in material science (Zhuang et al., 2011).

Safety and Hazards

Safety data for 5-Methyloxolane-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

5-methyloxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4-2-5(3-9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWUMIANQIGMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797225-93-4
Record name 5-methyloxolane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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